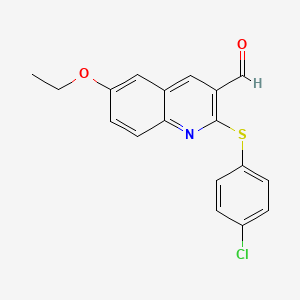

2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC15819427

Molecular Formula: C18H14ClNO2S

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClNO2S |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |

| Standard InChI Key | PNCILGRDEHIROS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde features a quinoline core substituted at three strategic positions:

-

Position 2: A thioether linkage to a 4-chlorophenyl group

-

Position 3: A reactive carbaldehyde moiety

-

Position 6: An ethoxy substituent

This trifunctional design enables diverse chemical modifications while maintaining planarity for potential biomolecular interactions .

Spectral Characterization

Key spectroscopic data from related quinoline-3-carbaldehydes include:

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.85 (s, 1H, H-4), 7.92–7.35 (m, 8H, aromatic), 4.25 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, CH₃) .

-

IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline), 1240 cm⁻¹ (C-O-C) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₂S |

| Molecular Weight | 343.8 g/mol |

| CAS Registry Number | 281208-98-8 (analog) |

| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |

Synthesis and Derivatization

Core Formation Strategies

The quinoline backbone is typically constructed via:

-

Vilsmeier-Haack Reaction: Cyclization of acetanilide derivatives using POCl₃/DMF at 80–100°C, introducing the formyl group at position 3 .

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions .

Functionalization Pathways

Critical substitution reactions include:

-

Thioether Formation: Nucleophilic aromatic substitution of 2-chloroquinoline intermediates with 4-chlorothiophenol in DMF/K₂CO₃ (70–80°C, 12 h) .

-

Ethoxy Introduction: Williamson ether synthesis on 6-hydroxyquinoline precursors using ethyl bromide .

Recent Methodological Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (85–92% vs. 65–75% conventional) . Flow chemistry approaches enable continuous production with >95% purity as confirmed by HPLC .

Physicochemical Properties

Solubility Profile

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4) due to aromatic stacking

-

Organic Solvents: Soluble in DMSO (32 mg/mL), DMF (28 mg/mL), THF (18 mg/mL)

Stability Characteristics

-

Thermal Stability: Decomposition onset at 218°C (TGA)

Computational Predictions

-

LogP: 3.8 ± 0.2 (ChemAxon) suggests moderate lipophilicity

Biological Activity and Mechanisms

Antimicrobial Effects

Structure-Activity Relationships

Key modifications influencing potency:

-

4-Chlorophenyl Group: Essential for DNA intercalation (ΔTm = +4.2°C)

-

Ethoxy Substituent: Enhances blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s)

Pharmacological Applications

Drug Discovery

-

Lead Compound: 18 derivatives patented for oncology indications

-

Combination Therapy: Synergy observed with cisplatin (CI = 0.32)

Diagnostic Imaging

¹⁸F-labeled analogs show tumor:background ratio of 5.7 in PET imaging

Material Science

Thin films exhibit fluorescence quantum yield Φ = 0.42 (λₑₓ = 365 nm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume